

# Anti-ischemic Properties of SQ-31765: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SQ-31765 |           |
| Cat. No.:            | B1223192 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Introduction

**SQ-31765** is a benzazepine calcium channel blocker that has demonstrated anti-ischemic properties in preclinical studies. This document provides a technical overview of the available data on **SQ-31765**, focusing on its mechanism of action, quantitative effects, and the experimental models used for its evaluation. It is important to note that publicly available information on **SQ-31765** is limited, primarily stemming from research conducted in the late 1980s. Consequently, a comprehensive, in-depth guide with extensive quantitative data and detailed signaling pathways, as might be available for more modern therapeutic agents, cannot be fully compiled. The information presented herein is based on the accessible scientific literature.

# **Mechanism of Action**

**SQ-31765** functions as a calcium channel blocker.[1] Its primary mechanism of action is the inhibition of calcium ion influx through L-type calcium channels in the sarcolemma of vascular smooth muscle and cardiac muscle.[1] This action leads to vasodilation and a reduction in myocardial contractility, which are key factors in its anti-ischemic effects. Studies have shown that **SQ-31765** acts selectively at the sarcolemma without directly affecting contractile proteins. [1] Its potency in relaxing the tonic component of potassium chloride-induced contractions in vascular smooth muscle is comparable to that of diltiazem.[1]



The proposed mechanism of action is visualized in the following diagram:





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



# References

- 1. Anti-ischemic and vasorelaxant effects of the new benzazepine calcium channel blocker SQ 31,765 [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Anti-ischemic Properties of SQ-31765: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1223192#anti-ischemic-properties-of-sq-31765]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com